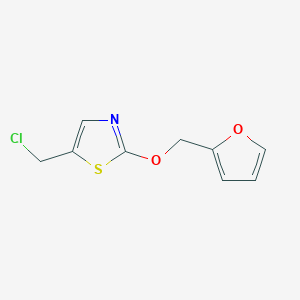

5-Chloromethyl-2-(furan-2-ylmethoxy)-thiazole

Description

5-Chloromethyl-2-(furan-2-ylmethoxy)-thiazole is a thiazole derivative featuring a chloromethyl (-CH₂Cl) group at position 5 and a furan-2-ylmethoxy (-OCH₂-furan) substituent at position 2. The chloromethyl group enhances electrophilicity, enabling alkylation reactions, while the furan moiety contributes to π-π interactions and metabolic stability .

Properties

IUPAC Name |

5-(chloromethyl)-2-(furan-2-ylmethoxy)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c10-4-8-5-11-9(14-8)13-6-7-2-1-3-12-7/h1-3,5H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYGQGYAKVVWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC2=NC=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671854 | |

| Record name | 5-(Chloromethyl)-2-[(furan-2-yl)methoxy]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-88-9 | |

| Record name | 5-(Chloromethyl)-2-(2-furanylmethoxy)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-2-[(furan-2-yl)methoxy]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Chloromethyl-2-(furan-2-ylmethoxy)-thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. This compound, like many thiazole derivatives, is known for its potential in medicinal chemistry, particularly in the fields of anticancer, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this compound, supported by data tables and case studies.

Overview of Thiazole Derivatives

Thiazole rings are five-membered heterocycles containing nitrogen and sulfur atoms. They are integral to numerous biologically active compounds, including drugs used in treating various diseases. The structural versatility of thiazoles allows them to engage in diverse pharmacological roles, making them valuable in drug design.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study evaluated a series of thiazole derivatives against various cancer cell lines, revealing promising results:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | <20 | |

| Compound 13 | Jurkat (Bcl-2) | <10 | |

| Compound 23 | MCF-7 | 5.71 |

The structure–activity relationship (SAR) studies have shown that substituents on the thiazole ring can significantly impact anticancer efficacy. For instance, electron-withdrawing groups such as chlorine enhance activity against specific cancer types.

Antimicrobial Properties

Thiazoles have also been studied for their antimicrobial properties. In a comparative analysis of various thiazole derivatives:

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial (E. coli) | 10 | |

| Compound 15 | Antifungal (C. albicans) | 5 |

These findings suggest that the compound's structure contributes to its effectiveness against both bacterial and fungal pathogens.

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives is also noteworthy. A series of compounds were tested for their ability to prevent seizures:

The results indicated that modifications to the thiazole structure can lead to enhanced anticonvulsant activity, with certain substitutions being critical for potency.

Case Studies

- Anticancer Efficacy : A study synthesized a series of thiazole derivatives and tested them against HepG2 liver cancer cells using MTT assays. The most effective compounds demonstrated IC50 values significantly lower than standard treatments like doxorubicin, highlighting the potential of these derivatives in cancer therapy .

- Antimicrobial Screening : Research involving a variety of thiazole derivatives showed that certain compounds exhibited lower MIC values than established antibiotics against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

- Anticonvulsant Testing : In animal models, several thiazoles demonstrated significant protection against seizures induced by chemical stimuli, indicating their therapeutic potential for epilepsy treatment .

Scientific Research Applications

Synthesis of 5-Chloromethyl-2-(furan-2-ylmethoxy)-thiazole

The synthesis of this compound typically involves several chemical reactions aimed at optimizing yield and purity. Common methods include:

- Mannich Reaction : This classical reaction is often employed to introduce the furan moiety into the thiazole framework.

- Use of Catalysts : Catalysts such as dimethyl sulfoxide (DMSO) are frequently utilized to facilitate the reactions involved in synthesizing thiazole derivatives.

Biological Activities

This compound exhibits a variety of biological activities, making it a candidate for pharmaceutical applications. Notable activities include:

Antimicrobial Activity

Research indicates that derivatives of thiazoles, including this compound, have demonstrated significant antimicrobial properties. For instance:

- Gram-positive and Gram-negative Bacteria : Studies show that thiazole derivatives exhibit inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL .

Antiviral Activity

Given the ongoing need for antiviral agents, compounds like this compound are being explored for their potential efficacy against viruses, including those responsible for respiratory infections .

Anticancer Properties

The compound has shown promise in cancer research:

- Cytotoxicity Studies : It has been evaluated for its ability to induce apoptosis in cancer cells, particularly leukemia cells, with studies indicating significant cytotoxic effects . The structure's unique features may enhance its interaction with cellular targets involved in cancer progression.

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

Pharmaceutical Development

Due to its antimicrobial and anticancer properties, this compound is being investigated as a potential lead compound for drug development targeting infections and cancer therapies.

Chemical Modifications

Ongoing research focuses on modifying the compound to enhance its biological activity or tailor its properties for specific applications. This includes exploring various substituents on the thiazole ring to improve binding affinity to biological targets.

Comparison with Similar Compounds

Key Findings :

- Antimicrobial Activity : Thiazoles with electron-withdrawing groups (e.g., -CH₂Cl) and aromatic moieties (e.g., furan) exhibit enhanced antimicrobial effects. Compound 2 in , a thiazole derivative, showed superior activity against MRSA compared to teicoplanin .

- MMP Inhibition : Carboxylic acid derivatives (e.g., MMPI-1154) demonstrate higher MMP-2 inhibition than hydroxamic acid analogs, suggesting that electron-rich groups improve enzyme binding .

- Anticancer Activity : Thiazole-5-carboxamide derivatives (e.g., compound 7b, IC₅₀ = 1.61 µg/mL) highlight the importance of trifluoromethyl and amide groups in cytotoxicity .

Physicochemical Properties

- Lipophilicity : The chloromethyl group increases lipophilicity (logP ~2.5–3.0 estimated), enhancing membrane permeability compared to hydrophilic carboxylic acid derivatives (logP ~1.5) .

- Metabolic Stability : Furan moieties (as in the target compound) resist oxidative metabolism better than nitro groups (e.g., ANFT in ), which are prone to peroxidase-mediated activation .

Structure-Activity Relationships (SAR)

- Position 2 : Aromatic ethers (e.g., furan-2-ylmethoxy) improve binding to hydrophobic enzyme pockets. Para-substituted phenyl rings (as in ) enhance COX-2 inhibition .

- Position 5 : Electrophilic groups (-CH₂Cl) may act as alkylating agents, disrupting DNA or protein function, whereas ester or carboxylic acid groups () enhance hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.